molecular formula C8H7BrN2O B592037 7-bromo-5-methoxy-1H-indazole CAS No. 1100214-10-5

7-bromo-5-methoxy-1H-indazole

Cat. No.: B592037
CAS No.: 1100214-10-5
M. Wt: 227.061
InChI Key: XXUFAKBMMGNXDU-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a bromine atom at the 7th position and a methoxy group at the 5th position in the indazole ring enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methoxy-1H-indazole can be achieved through various synthetic routes. One common method involves the bromination of 5-methoxy-1H-indazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the cyclization of appropriate precursors. For instance, starting from 2-bromo-4-methoxyaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxy-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 7-amino-5-methoxy-1H-indazole or 7-thio-5-methoxy-1H-indazole.

    Oxidation: Formation of 5-methoxy-1H-indazole-7-carboxylic acid.

    Reduction: Formation of 5-methoxy-1H-indazole-7-amine.

Scientific Research Applications

7-Bromo-5-methoxy-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-indazole: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    7-Bromo-1H-indazole: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    5-Bromo-1H-indazole: The bromine atom is at a different position, leading to different chemical and biological properties.

Uniqueness

7-Bromo-5-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

IUPAC Name

7-bromo-5-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-5-4-10-11-8(5)7(9)3-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUFAKBMMGNXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727080
Record name 7-Bromo-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100214-10-5
Record name 7-Bromo-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-methoxy-6-methylaniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 mL, 448 mmol) at 0° C. was added a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (ca. 14 mL) drop wise. After 10 min, the resulting solution was neutralized (pH 4-5) by addition of solid sodium acetate. The resulting solution was added to a solution of 2-methyl-2-propanethiol (7.02 mL, 62.3 mmol) in ethanol (140 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min. The resulting mixture was poured onto ice and the resulting mixture was extracted into diethyl ether (2×). The ethereal was washed with water, then brine, dried over magnesium sulfate, and concentrated. The resulting residue was dissolved in dimethylsulfoxide (35 mL) and transferred to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethylsulfoxide (350 mL) in a cool water bath (ca. 10° C.) via canula. The bath was removed and stirring continued for 30 min. The reaction mixture was poured onto ice/concentrated hydrochloric acid. The resulting mixture was extracted with dichloromethane (2×), washed with water (3×), then brine, dried over magnesium sulfate and concentrated. Preparative HPLC gave 10.1 g (86%) as a tan solid. 1H-NMR (CDCl3, 300 MHz) δ 8.05 (s, 1H), 7.24 (m, 1H), 7.04 (m, 1H), 3.82 (s, 3H); Mass spec.: 226.95 (MH)+.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.02 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
55.9 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five

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